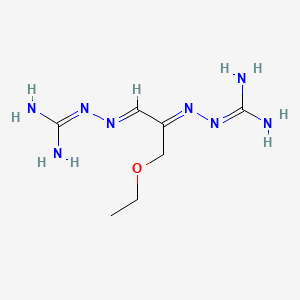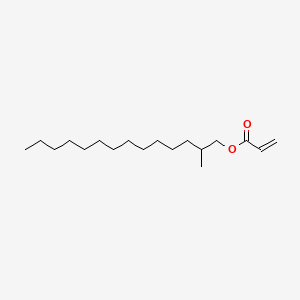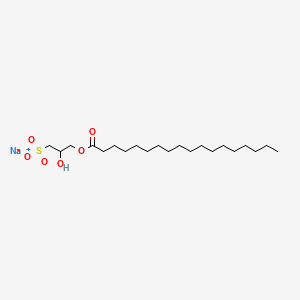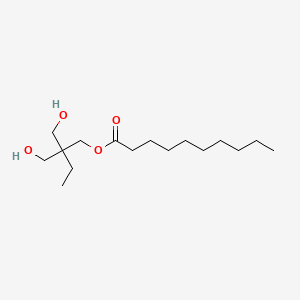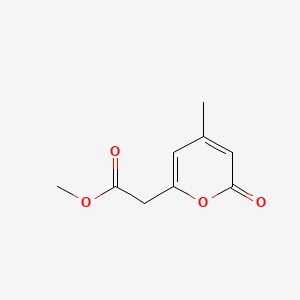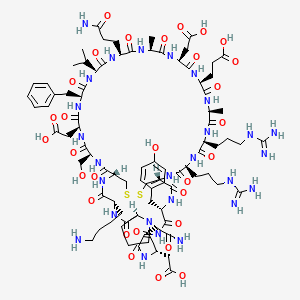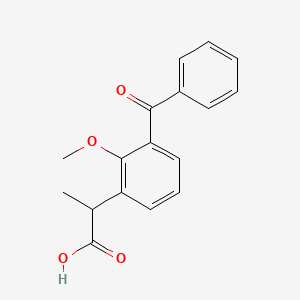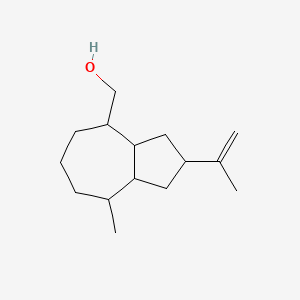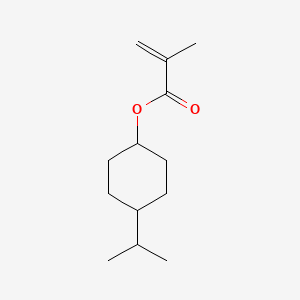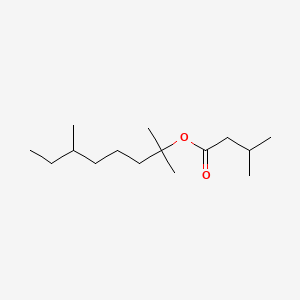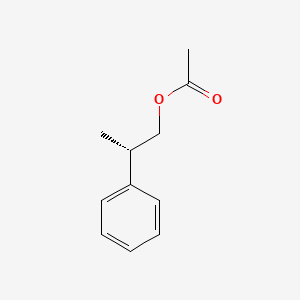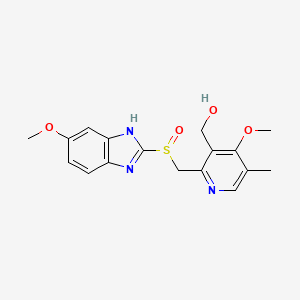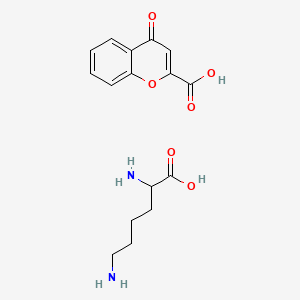
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) is a compound that combines lysine, an essential amino acid, with a benzopyran derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) involves the reaction of DL-lysine with 4-oxo-4H-1-benzopyran-2-carboxylic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the production of high-purity DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzopyran ring or the lysine moiety.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring or the lysine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) involves its interaction with specific molecular targets and pathways. The benzopyran moiety may interact with enzymes or receptors, while the lysine component can influence protein synthesis and cellular metabolism. These interactions can lead to various biological effects, including modulation of oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A related compound with similar chemical properties but lacking the lysine moiety.
Chromone-2-carboxylic acid: Another benzopyran derivative with distinct biological activities
Uniqueness
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) is unique due to the combination of lysine and benzopyran, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in similar compounds .
Eigenschaften
CAS-Nummer |
85828-80-4 |
|---|---|
Molekularformel |
C16H20N2O6 |
Molekulargewicht |
336.34 g/mol |
IUPAC-Name |
2,6-diaminohexanoic acid;4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O4.C6H14N2O2/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;7-4-2-1-3-5(8)6(9)10/h1-5H,(H,12,13);5H,1-4,7-8H2,(H,9,10) |
InChI-Schlüssel |
VIZSJVROPKSKBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


